molecular formula C18H20O4 B5001878 3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Katalognummer: B5001878
Molekulargewicht: 300.3 g/mol
InChI-Schlüssel: ZKLSRNMXTOGASS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative of the benzo[c]chromen-6-one scaffold, a structural motif widely studied for its pharmacological and fluorescence properties.

Eigenschaften

IUPAC Name

3-methyl-1-(3-oxobutan-2-yloxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-10-8-15(21-12(3)11(2)19)17-13-6-4-5-7-14(13)18(20)22-16(17)9-10/h8-9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLSRNMXTOGASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through several synthetic routes. One common method involves the condensation of 3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with 1-methyl-2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzo[c]chromen-6-one core is highly versatile, with modifications at positions 3 and 1 significantly altering functionality:

Compound Name Substituents (Position) Key Structural Features
THU-OH 3-hydroxy (C3), saturated ring Partially hydrogenated ring enhances rigidity; hydroxyl group enables metal chelation .
URO-B 3-hydroxy (C3), unsaturated ring Planar aromatic system improves π-π stacking; selective Fe³⁺ fluorescence quenching .
Target Compound 3-methyl (C3), 1-(1-methyl-2-oxopropoxy) Methyl group increases lipophilicity; ketone-containing side chain may alter solubility and reactivity.
3-Ethoxy-THU (4a) 3-ethoxy (C3) Ether linkage reduces polarity; moderate PDE2 inhibition (IC₅₀ ~58 μM) .
3-(Cyclohexylmethoxy)-THU (4i) 3-cyclohexylmethoxy (C3) Bulky substituent enhances hydrophobic interactions; improved PDE2 inhibition .

Functional Properties

Fluorescence and Metal Sensing
  • THU-OH : Acts as a selective Fe³⁺ "turn-off" sensor in aqueous environments, with fluorescence quenching independent of competing metal ions (e.g., Cu²⁺, Zn²⁺) .
  • URO-B : Shows similar Fe³⁺ selectivity but faster signal attenuation in cellular assays, attributed to its unsaturated structure .
Enzyme Inhibition (PDE2)

Derivatives of THU-OH and URO-B exhibit PDE2 inhibitory activity, with substituent size and hydrophobicity critical for efficacy:

Compound Substituent (C3) PDE2 IC₅₀ (μM) Notes
THU-OH Hydroxyl 93.24 Baseline activity; limited lipophilicity .
4c (THU derivative) Alkyl chain (~5 carbons) 34.35 Optimal chain length enhances binding affinity .
Target Compound 1-methyl-2-oxopropoxy Not reported Predicted lower activity due to steric hindrance from the branched side chain.

Biologische Aktivität

3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known by its chemical identifier CID 701943, is a synthetic derivative of benzo[c]chromen-6-one. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H18O4
  • Molecular Weight : 286.32 g/mol
  • IUPAC Name : 4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

The primary biological activity of 3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is attributed to its role as a phosphodiesterase inhibitor. Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial for various signaling pathways within cells. By inhibiting these enzymes, the compound can enhance the levels of cyclic nucleotides, leading to increased signaling through pathways that may benefit neurodegenerative conditions and other disorders.

In Vitro Studies

Recent studies have demonstrated that derivatives of benzo[c]chromen-6-one exhibit significant PDE2 inhibitory activity. One study reported that a closely related compound showed an IC50 value of 3.67 ± 0.47 μM against PDE2 . This suggests that similar derivatives may exhibit comparable or enhanced inhibitory effects.

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated in vitro using HT-22 cells exposed to corticosterone-induced neurotoxicity. The results indicated that treatment with the compound significantly increased cell viability in a dose-dependent manner, particularly at concentrations around 12.5 μM . This protective effect was attributed to the inhibition of PDE2 activity and suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

StudyFindings
Study on PDE Inhibition Demonstrated IC50 of 3.67 μM for PDE2 inhibition with related compounds .
Neuroprotection in HT-22 Cells Compound significantly protected against corticosterone-induced cell death; optimal concentration was found to be 12.5 μM .
Cognitive Enhancement Potential Related compounds have shown cognitive enhancement properties in animal models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?

  • Methodological Answer : The synthesis typically involves cycloaddition and substitution reactions. For example, benzo[c]chromen-6-one derivatives are synthesized via tandem photo-thermal-photo reactions using 3,4-dichlorocoumarins and dienes without metal catalysts . A related method employs ZrCl4 as a catalyst in condensation reactions between resorcinol and ethyl 2-oxo-cyclohexanecarboxylate, followed by functionalization with alkoxy groups . Key parameters include reaction temperature (85°C) and monitoring via thin-layer chromatography (TLC).

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of 1H/13C NMR for functional group analysis (e.g., δ 7.44 ppm for aromatic protons) and X-ray crystallography with SHELX software for absolute configuration determination . High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antioxidant Activity : DPPH radical scavenging assays (IC50 values).
  • Anti-inflammatory Activity : COX-2 inhibition assays using recombinant enzymes.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Cholinesterase Inhibition : Ellman’s assay for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity .

Advanced Research Questions

Q. How do substituents on the benzo[c]chromen-6-one core influence fluorescence properties and metal ion interactions?

  • Methodological Answer : Substituents like hydroxyethyl or chlorobenzyl groups alter electron density, affecting fluorescence. For instance:

  • Fluorescence Enhancement : 4-Hydroxyethyl derivatives show enhanced emission with Fe³⁺ due to chelation-induced rigidification .
  • Quenching Effects : Chlorobenzyl groups may quench fluorescence via heavy atom effects, as seen in Fe³⁺-selective "ON-OFF" sensors .
  • Experimental Validation : Use spectrofluorometry with λexem = 320/450 nm and Job’s plot analysis for stoichiometry .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare IC50 values of analogs (e.g., 3-methyl vs. 3-hydroxy derivatives) to identify critical functional groups .
  • Molecular Docking : Simulate binding modes with targets like AChE (PDB ID: 4EY7) to explain potency variations .
  • Meta-Analysis : Reconcile divergent results (e.g., antioxidant vs. pro-oxidant effects) by adjusting assay conditions (pH, ROS scavengers) .

Q. How can computational methods optimize reaction conditions for synthesizing novel derivatives?

  • Methodological Answer :

  • DFT Calculations : Predict reaction pathways (e.g., cycloaddition energetics) using Gaussian09 at the B3LYP/6-31G* level .
  • Machine Learning : Train models on reaction yield datasets (e.g., temperature, catalyst loading) to recommend optimal conditions .
  • Microkinetic Modeling : Simulate substituent effects on reaction rates in flow reactors .

Methodological Best Practices

  • Crystallography : Refine structures with SHELXL (R-factor < 5%) and validate using CCDC deposition .
  • Fluorescence Studies : Normalize data against reference compounds (e.g., quinine sulfate) and account for inner-filter effects .
  • Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidants, donepezil for AChE inhibition) and triplicate measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.